molecular formula C10H7BrClNO B3030584 7-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 924271-35-2

7-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No.: B3030584
CAS No.: 924271-35-2
M. Wt: 272.52
InChI Key: PPIUOJLFVXPVET-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-6-methoxyisoquinoline (CAS 924271-35-2) is a high-value halogenated isoquinoline derivative that serves as a versatile and indispensable building block in advanced organic synthesis . Its molecular structure, defined by the formula C10H7BrClNO and a molecular weight of 272.53, features strategically positioned bromine and chlorine substituents that offer distinct pathways for selective chemical transformations . The bromine atom acts as an excellent leaving group, making the compound highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are cornerstone methods for constructing complex carbon-carbon bonds . This reactivity allows researchers to efficiently elaborate the core scaffold into a diverse array of complex molecules for various research applications. In pharmaceutical research, this compound is a critical intermediate for the design and synthesis of novel drug candidates . The ability to systematically functionalize the isoquinoline core enables the creation of extensive compound libraries for biological screening, potentially leading to discoveries in areas such as kinase inhibition and targeted therapies . Beyond life sciences, it finds significant utility in material science, where its rigid aromatic structure and heteroatoms are leveraged to synthesize conjugated polymers and advanced organic materials . These materials are investigated for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound is supplied with a high level of purity and requires storage under specific conditions to maintain stability; it is recommended to be kept sealed in a dry environment, typically at 2-8°C . As with all chemicals of this nature, appropriate safety precautions must be observed. This compound is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind .

Properties

IUPAC Name

7-bromo-1-chloro-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIUOJLFVXPVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732415
Record name 7-Bromo-1-chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924271-35-2
Record name 7-Bromo-1-chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-chloro-6-methoxyisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-chloro-6-methoxyisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of 6-methoxyisoquinoline. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-chloro-6-methoxyisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-6-methoxyisoquinoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Halogens (Br, Cl) enhance molecular weight and modulate electronic properties, influencing reactivity in cross-coupling reactions. Methoxy groups improve solubility but may reduce metabolic stability .
  • Spectroscopic Trends : Electron-withdrawing substituents like chloro and bromo deshield adjacent protons, causing downfield NMR shifts. Methoxy groups exhibit characteristic singlet peaks near δ 3.80–4.00 ppm .
  • Structural vs.

Biological Activity

7-Bromo-1-chloro-6-methoxyisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C10H7BrClNOC_{10}H_{7}BrClNO, with a molecular weight of approximately 272.526 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Physical Properties

PropertyValue
Molecular FormulaC10H7BrClNO
Molecular Weight272.526 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point380.8 ± 37.0 °C
Flash Point184.1 ± 26.5 °C

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can inhibit certain enzymes or bind to specific receptors, resulting in altered physiological responses. This mechanism is crucial for its potential therapeutic effects.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
  • Anticancer Properties : In vitro studies have revealed that derivatives of isoquinolines can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). IC50 values for these compounds often fall within nanomolar concentrations, indicating potent activity .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin, suggesting a promising avenue for developing new cancer therapies .
  • Enzyme Inhibition : Another research project focused on the enzyme inhibition properties of isoquinolines, including this compound. The findings revealed that this compound acts as an inhibitor for cytochrome P450 enzymes, which are critical in drug metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:

CompoundKey ActivityIC50 (µM)
6-MethoxyisoquinolineModerate antimicrobial activity20 - 30
1-Chloro-6-methoxyisoquinolineWeak anticancer properties>50
This compound Potent anticancer and antimicrobial activity<10

Q & A

Q. Table 1. Synthetic Optimization Using Box-Behnken Design

FactorLow LevelHigh LevelOptimal Value
Catalyst (mol%)153.2
Temperature (°C)7011085
Solvent Polarity3.1 (DMF)6.6 (H₂O)4.8 (DMF/H₂O)

Q. Table 2. Spectral Data for Characterization

TechniqueKey PeaksInterpretation
¹H NMRδ 3.92 (s, 3H, OCH₃)Methoxy group confirmation
¹³C NMRδ 162.1 (C-Br), 149.5 (C-Cl)Halogen substituent positions
HRMSm/z 285.9412 [M+H]⁺ (calc. 285.9408)Molecular formula validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-chloro-6-methoxyisoquinoline
Reactant of Route 2
7-Bromo-1-chloro-6-methoxyisoquinoline

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